Methyl 4-chloro-6-(hydroxymethyl)picolinate
Overview
Description
Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate typically involves the reaction of methyl 2-pyridinecarboxylate with chloroformyl chloride, followed by hydrolysis with sodium hydroxide to obtain the target product . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-chloro-6-(hydroxymethyl)picolinate has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Methyl 4-chloro-6-(hydroxymethyl)picolinate can be compared with other similar compounds, such as:
Methyl 6-(hydroxymethyl)picolinate: Lacks the chloro group, leading to different chemical reactivity and applications.
Methyl 4-chloro-2-picolinate: Lacks the hydroxymethyl group, resulting in different biological activities and uses.
Methyl 4-chloro-6-(methoxymethyl)picolinate: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
Biological Activity
Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring with a hydroxymethyl group at the 6-position and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.
This compound interacts with various molecular targets due to its functional groups. The chloro and hydroxymethyl groups enable it to participate in chemical reactions that can lead to the formation of derivatives with distinct biological activities. The exact mechanisms depend on the specific applications, but it is known to influence enzyme interactions and metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens have been documented, showcasing its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, particularly in models of neuroinflammation. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Potential Therapeutic Applications
This compound is being explored as a precursor for synthesizing new therapeutic agents. Its structural characteristics make it a candidate for developing anti-inflammatory and antimicrobial drugs, as well as compounds targeting specific diseases like cancer.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with MIC values comparable to established antibiotics.
- Neuroinflammation Model : In a rat model of spinal cord injury, administration of this compound resulted in reduced levels of inflammatory markers such as IL-1β and IL-18. This suggests its potential utility in neuroprotective therapies .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, modifications to the hydroxymethyl group have led to compounds with improved antimicrobial properties.
Properties
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-43-5 | |
Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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